![molecular formula C20H21N3OS B2617838 N-(5-benzylthiazol-2-yl)-2-((2,6-dimethylphenyl)amino)acetamide CAS No. 854005-73-5](/img/structure/B2617838.png)
N-(5-benzylthiazol-2-yl)-2-((2,6-dimethylphenyl)amino)acetamide
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Description
N-(5-benzylthiazol-2-yl)-2-((2,6-dimethylphenyl)amino)acetamide, also known as BTA-1, is a chemical compound that has been extensively researched for its potential applications in various fields of science. BTA-1 is a thiazole-based compound that has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Scientific Research Applications
Antitumor Activity
A study synthesized new derivatives related to the chemical structure , focusing on their potential antitumor activity. The research involved synthesizing a series of compounds and testing them against human tumor cell lines derived from various neoplastic diseases. Among the tested compounds, specific derivatives exhibited considerable anticancer activity against some cancer cell lines, highlighting the potential of such chemical structures in cancer research (Yurttaş et al., 2015).
Antimicrobial Activity
Another study focused on the synthesis and QSAR (Quantitative Structure-Activity Relationship) studies of derivatives as potential antibacterial agents. The synthesized compounds showed moderate to good activity against both gram-positive and gram-negative bacteria. This study underscores the potential application of such compounds in developing new antibacterial drugs, contributing to the fight against bacterial infections (Shah et al., 2001).
Quantum Calculations and Theoretical Studies
Research on novel sulphonamide derivatives, which includes compounds structurally similar to the one , involved quantum calculations to understand their reactivity and potential applications further. The study not only demonstrated the antimicrobial activity of synthesized compounds but also used computational calculations to provide insights into their chemical properties and interactions. This approach could help in the design of new compounds with targeted biological activities (Fahim & Ismael, 2019).
Cholinesterase Inhibition
A study synthesized N-aryl derivatives to evaluate their potential as inhibitors against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant in neurodegenerative diseases like Alzheimer's. Compounds showed moderate to good activities, indicating the therapeutic potential of similar chemical structures in developing treatments for neurodegenerative conditions (Riaz et al., 2020).
properties
IUPAC Name |
N-(5-benzyl-1,3-thiazol-2-yl)-2-(2,6-dimethylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c1-14-7-6-8-15(2)19(14)21-13-18(24)23-20-22-12-17(25-20)11-16-9-4-3-5-10-16/h3-10,12,21H,11,13H2,1-2H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CROJYQUKPIIQFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NCC(=O)NC2=NC=C(S2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-benzylthiazol-2-yl)-2-((2,6-dimethylphenyl)amino)acetamide |
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